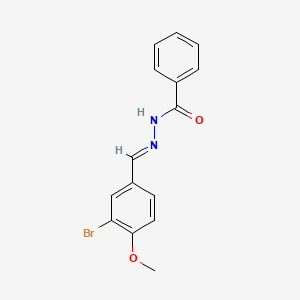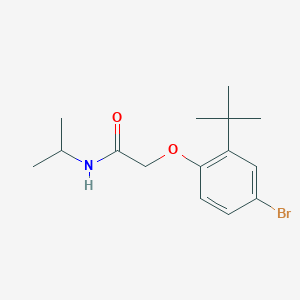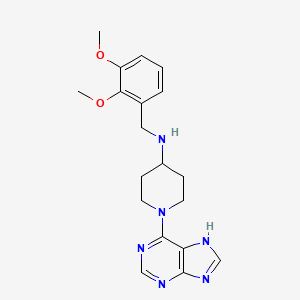![molecular formula C17H19N3O4 B5588573 4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)
4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest belongs to a class of compounds that often exhibit pharmacological activity, making them subjects of interest in drug development, especially for central nervous system (CNS) disorders. Compounds with piperazine cores are frequently explored for their potential therapeutic benefits due to their structural versatility and ability to interact with various biological targets.
Synthesis Analysis
Synthesis of similar compounds involves multi-step processes starting from basic chemical precursors. For instance, Kumar et al. (2017) detailed the synthesis of novel piperazine derivatives through a series of reactions including Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction to produce the desired products. These methods highlight the complex nature of synthesizing such compounds, which could be adapted to synthesize the compound (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule is confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present, crucial for understanding the compound's potential interactions and reactivity (Kossakowski et al., 2008).
Chemical Reactions and Properties
Compounds containing piperazine and isoxazole rings engage in a variety of chemical reactions, contributing to their chemical diversity and potential for pharmacological activity. The reactivity of these compounds can be altered by substituting different functional groups, enabling the design of molecules with specific properties and activities. The synthesis and functionalization steps often involve nucleophilic substitutions, cyclizations, and Mannich reactions (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through analytical techniques like X-ray crystallography. These properties are essential for understanding the compound's behavior in biological systems and its suitability for drug development (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activity, are closely linked to the compound's structure. For example, the presence of the isoxazole ring and piperazine moiety can significantly impact the compound's ability to interact with biological targets, influencing its pharmacological profile. Studies on similar compounds have explored their potential as CNS agents, highlighting the importance of chemical properties in determining therapeutic potential (Mokrosz et al., 1994).
Eigenschaften
IUPAC Name |
5-[3-[4-(4-methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-2-4-13(5-3-12)20-9-8-19(11-17(20)23)16(22)7-6-14-10-15(21)18-24-14/h2-5,10H,6-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPLTDKPZINNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=O)NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)





![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)
![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)
![8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)
![6-ethyl-N,N-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5588614.png)